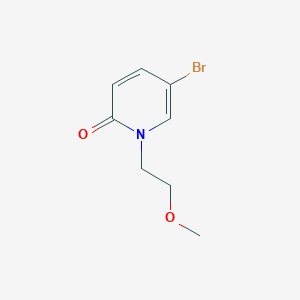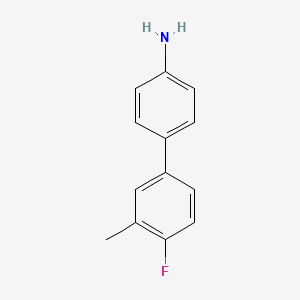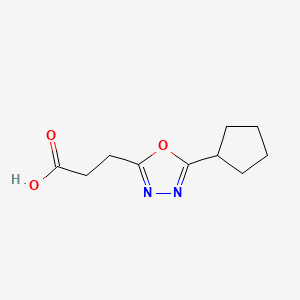
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
概要
説明
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is a heterocyclic compound that contains both a pyrazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bromine atom and the pyrrolidine ring can impart unique chemical properties to the molecule, making it a valuable scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole typically involves the reaction of a pyrazole derivative with a brominating agent and a pyrrolidine derivative. One common method is the bromination of 1-pyrrolidin-3-yl-1H-pyrazole using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually performed in acidic or basic media.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azido, thio, and amino derivatives of the original compound.
Oxidation Reactions: Products include lactams and other oxidized derivatives.
Reduction Reactions: Products include dihydropyrazole derivatives.
科学的研究の応用
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the pyrrolidine ring can enhance the compound’s binding affinity and selectivity for its targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
4-Chloro-1-pyrrolidin-3-yl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-1-pyrrolidin-3-yl-1H-pyrazole: Similar structure but with a fluorine atom instead of bromine.
4-Iodo-1-pyrrolidin-3-yl-1H-pyrazole: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole is unique due to the presence of the bromine atom, which can impart different reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
4-bromo-1-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLSBDLHRGAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine](/img/structure/B1443381.png)

![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)

amine](/img/structure/B1443390.png)



